molecular formula C6H8N2O2 B1293814 3,6-Dimethylpyrimidine-2,4(1h,3h)-dione CAS No. 19674-60-3

3,6-Dimethylpyrimidine-2,4(1h,3h)-dione

Cat. No. B1293814
CAS RN: 19674-60-3
M. Wt: 140.14 g/mol
InChI Key: CFADSIBRSRZBQO-UHFFFAOYSA-N
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Description

Molecular Conformational Analysis

The molecular conformational analysis of pyrimidine derivatives, such as 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione, has been extensively studied using vibrational spectroscopy and quantum chemical calculations. The geometrical parameters derived from these studies are consistent with X-ray diffraction (XRD) results, indicating the reliability of the computational methods used. Non-covalent interactions within the molecule have been visualized, and the molecule's reactivity has been assessed through various analyses, including Fukui functions and molecular electrostatic potential (MEP) studies .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. One-step synthesis using cerium(IV) ammonium nitrate (CAN) has been reported for the formation of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones from 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and alkenes or terminal alkynes . Additionally, acylations of pyrrolo[2,3-d]pyrimidine-2,4-diones have been performed to yield 7-acyl derivatives with good efficiency . Synthesis of 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives has also been achieved, demonstrating the versatility of pyrimidine chemistry .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized using various spectroscopic methods, including FT-IR, FT-Raman, and X-ray single crystal diffraction. These studies provide detailed information on the ground state molecular geometry and electronic structure of the compounds. The frontier molecular orbital analysis, including HOMO-LUMO studies, has been used to understand the electronic properties and potential reactivity of these molecules .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, including electrophilic substitution, which can occur at different positions on the pyrimidine ring depending on the reaction conditions and the nature of the substituents. Halogenation, aminomethylation, acylation, and azo coupling are some of the reactions that have been explored, with regioselectivity observed in many cases . The reactivity of these compounds towards nucleophiles has also been studied, with some derivatives being particularly sensitive and yielding carboxylic acid derivatives upon reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as their degradation behavior, have been investigated through computational methods. Bond dissociation energies and radial distribution functions have been calculated to predict the stability and degradation pathways of these compounds. The non-linear optical (NLO) properties and electronic absorption spectra have been analyzed to understand the potential applications of these molecules in various fields .

Scientific Research Applications

Synthesis and Chemical Applications

  • 3,6-Dimethylpyrimidine-2,4(1h,3h)-dione is utilized in the synthesis of various chemical compounds. It acts as a binucleophile in reactions to produce pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, which have potential applications in medicinal chemistry and materials science (Hamama et al., 2012).
  • It is involved in the one-step synthesis of Furo[2,3-d]Pyrimidine-2,4(1H,3H)-Diones, showcasing its versatility in organic synthesis (Kobayashi et al., 2000).

Applications in Photophysical Studies and Sensing

  • Novel pyrimidine-based bis-uracil derivatives synthesized from 3,6-Dimethylpyrimidine-2,4(1h,3h)-dione have been studied for their antimicrobial, photoluminescence properties, and potential in drug discovery. These compounds also exhibit significant nonlinear optical (NLO) properties, making them suitable for NLO device fabrications (Mohan et al., 2020).

Catalytic and Material Science Applications

  • The compound is used in catalytic reactions for the synthesis of indeno[2′,1′:5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione derivatives. These derivatives have potential applications in material science and catalysis (Ghashang et al., 2017).

Crystallographic and Structural Studies

  • Crystallographic studies of derivatives of 3,6-Dimethylpyrimidine-2,4(1h,3h)-dione reveal insights into the molecular-electronic structure and the formation of interwoven hydrogen-bonded frameworks. These studies are crucial in understanding the physical and chemical properties of these compounds (de la Torre et al., 2007).

Pharmaceutical Applications

  • Compounds derived from 3,6-Dimethylpyrimidine-2,4(1h,3h)-dione have been synthesized and evaluated for antitumor activities. Their interactions with various metal ions and their effects on different cell lines highlight the potential pharmaceutical applications of these compounds (Shabani et al., 2009).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3,6-dimethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(9)8(2)6(10)7-4/h3H,1-2H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFADSIBRSRZBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173345
Record name 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylpyrimidine-2,4(1h,3h)-dione

CAS RN

19674-60-3
Record name 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019674603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4(1H,3H)-Pyrimidinedione, 3,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 19674-60-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MJ Williams - 2017 - search.proquest.com
Cancer cells pursue aggressive glycolysis for ATP generation and rapid cell proliferation. Disruption of glycolysis leads to tumor growth inhibition and hence glycolytic inhibitors can be …
Number of citations: 1 search.proquest.com
B Cui, B Yan, K Wang, L Li, S Chen… - Journal of Medicinal …, 2022 - ACS Publications
Necroptosis is a form of programmed cell death. Mixed lineage kinase domain-like protein (MLKL) is the necroptosis executor, and it is involved in various diseases such as tissue …
Number of citations: 4 pubs.acs.org
B Laxminarayana, LM Kundu - pstorage-tf-iopjsd8797887.s3 …
Supplementary Information Direct chemoselective synthesis of N-3 substituted pyrimidinones in a microwave-assisted method Page 1 1 Supplementary Information Direct …
BC Mithulal - 2010 - search.proquest.com
Medical and pharmacological research provides a basis for the development of new approaches to combat human disease. The research has the effect of obviating established …
Number of citations: 0 search.proquest.com

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